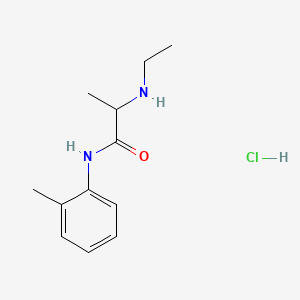

2-(乙胺基)-邻-丙酰苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Ethylamino)-o-propionotoluidide Hydrochloride, also known as 2-(Ethylamino)-o-propionotoluidide Hydrochloride, is a useful research compound. Its molecular formula is C₁₂H₁₉ClN₂O and its molecular weight is 242.75. The purity is usually 95%.

BenchChem offers high-quality 2-(Ethylamino)-o-propionotoluidide Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylamino)-o-propionotoluidide Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

晶体学与光谱学

该化合物用于晶体学和光谱学领域。 其特征在于单晶 X 射线分析、溶液核磁共振 (NMR)、UHPLC-QQQ-MS/MS 和 GC-MS {svg_1}。 这些技术有助于理解化合物的结构和性质 {svg_2}.

合成卡西酮

该化合物是一种合成卡西酮,是新出现的一类精神活性物质,已在毒品市场上出现 {svg_3}。 合成卡西酮具有相似的化学结构和精神活性 {svg_4}.

神经递质抑制

该化合物通过抑制突触间隙的蛋白质转运单胺类物质(多巴胺、去甲肾上腺素和血清素)发挥作用 {svg_5}。 这种作用机制对于理解该化合物的心理活性至关重要 {svg_6}.

抗菌活性

该化合物已被研究其抗菌活性 {svg_7}。 这使得它有可能用于开发新型抗菌剂 {svg_8}.

计算化学

该化合物用于计算化学研究。 使用密度泛函理论 (DFT) 方法计算了该化合物构型的基态电子特性 {svg_9}。 这些研究有助于理解化合物的化学性质 {svg_10}.

离子缔合物形成

该化合物与四苯硼酸钠反应时形成离子缔合物 {svg_11}。 该反应对于理解生物活性分子与受体相互作用之间的关系至关重要 {svg_12}.

作用机制

Target of Action

The primary target of 2-(Ethylamino)-o-propionotoluidide Hydrochloride is the estrogen receptor (ER) . The ER is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .

Mode of Action

2-(Ethylamino)-o-propionotoluidide Hydrochloride, also known as Elacestrant, binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . It blocks the transcriptional activity of the ER and promotes its degradation . This action helps to overcome drug resistance that may develop over time with other types of endocrine therapy .

Biochemical Pathways

It is known that the binding of estrogen to the receptor can activate a variety of signaling pathways that affect gene expression, leading to changes in cellular behavior and ultimately influencing physiological processes leading to the development of breast cancer .

Pharmacokinetics

It is known that elacestrant is orally bioavailable , suggesting that it is well-absorbed in the body

Result of Action

Elacestrant has shown anticancer activity both in vitro and in vivo in ER+ HER2-positive breast cancer models . It exhibits antineoplastic and estrogen-like activities and induces conformational changes , leading to the degradation of the estrogen receptor upon a higher oral dose .

属性

IUPAC Name |

2-(ethylamino)-N-(2-methylphenyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-4-13-10(3)12(15)14-11-8-6-5-7-9(11)2;/h5-8,10,13H,4H2,1-3H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFJZONNAIYUGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)NC1=CC=CC=C1C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B1146867.png)

![tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate](/img/structure/B1146880.png)

![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)

![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B1146885.png)